molecular formula C5H12O3 B104717 Trimethyl orthoacetate CAS No. 1445-45-0

Trimethyl orthoacetate

Cat. No.: B104717
CAS No.: 1445-45-0
M. Wt: 120.15 g/mol
InChI Key: HDPNBNXLBDFELL-UHFFFAOYSA-N
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Description

Trimethyl orthoacetate, also known as this compound, is an organic compound with the molecular formula C5H12O3. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to act as a protecting group for aldehydes and ketones, making it valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl orthoacetate can be synthesized through the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH3CHO+3CH3OHCH3C(OCH3)3+H2O\text{CH}_3\text{CHO} + 3\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{C(OCH}_3\text{)}_3 + \text{H}_2\text{O} CH3​CHO+3CH3​OH→CH3​C(OCH3​)3​+H2​O

The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the orthoester .

Industrial Production Methods

In industrial settings, 1,1,1-trimethoxyethane is produced by the continuous reaction of acetaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Trimethyl orthoacetate undergoes various chemical reactions, including:

  • Hydrolysis: : In the presence of water and an acid or base catalyst, 1,1,1-trimethoxyethane hydrolyzes to form acetaldehyde and methanol.

    CH3C(OCH3)3+H2OCH3CHO+3CH3OH\text{CH}_3\text{C(OCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CHO} + 3\text{CH}_3\text{OH} CH3​C(OCH3​)3​+H2​O→CH3​CHO+3CH3​OH

  • Transesterification: : It can react with other alcohols to form different orthoesters.

  • Oxidation: : It can be oxidized to form acetic acid and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Acetaldehyde and methanol.

    Transesterification: Different orthoesters.

    Oxidation: Acetic acid and methanol.

Scientific Research Applications

Trimethyl orthoacetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: Similar to 1,1,1-trimethoxyethane but derived from formic acid.

    Triethyl orthoacetate: Similar structure but with ethyl groups instead of methyl groups.

    Trimethyl orthopropionate: Similar structure but derived from propionic acid.

Uniqueness

Trimethyl orthoacetate is unique due to its specific reactivity with aldehydes and ketones, forming stable orthoesters that can be easily removed. This makes it particularly valuable in organic synthesis for protecting carbonyl groups .

Properties

IUPAC Name

1,1,1-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNBNXLBDFELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027400
Record name 1,1,1-Trimethoxyethane
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1,1,1-trimethoxy-
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CAS No.

1445-45-0
Record name Trimethyl orthoacetate
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Record name 1,1,1-Trimethoxyethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,1-trimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trimethoxyethane
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Record name Trimethyl orthoacetate
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Record name 1,1,1-TRIMETHOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and some key physical properties of 1,1,1-trimethoxyethane?

A1: 1,1,1-Trimethoxyethane has the molecular formula C5H12O3. Its structure consists of an ethane backbone with one methyl group and three methoxy groups attached to the same carbon atom.

  • Spectroscopic data: The vibrational spectra and rotational isomerism of 1,1,1-Trimethoxyethane have been studied. [] Additionally, gas phase structural determination using electron diffraction, coupled with molecular mechanics calculations, has provided insights into its molecular geometry. [, ]

Q2: How is 1,1,1-trimethoxyethane synthesized?

A2: A high-yield synthesis of 1,1,1-trimethoxyethane involves the alcoholysis of methyliminoacetate hydrochloride. This precursor is obtained from acetonitrile, methanol, and hydrochloric acid. The reaction proceeds under controlled pH conditions (2-7). []

Q3: What interesting fragmentation patterns does 1,1,1-trimethoxyethane exhibit in mass spectrometry?

A3: Mass spectrometry studies, particularly using mass-analysed ion kinetic energy (MIKE) spectrometry, reveal intriguing fragmentation pathways for 1,1,1-trimethoxyethane. The molecule initially fragments by losing a methyl (CH3) or methoxy (CH3O) group. Subsequent fragmentation involves the loss of formaldehyde (H2CO), a common characteristic observed in the mass spectra of alkoxysilanes. Notably, the fragmentation process is preceded by almost complete scrambling of the methoxy hydrogens in the metastable molecular ion. []

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